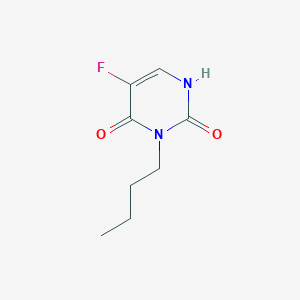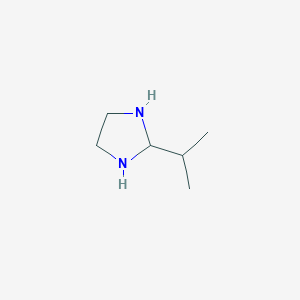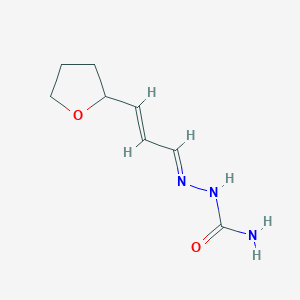
2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrimidine ring and a hydroxyphenyl group. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde, pyrimidine-2-amine, and thioglycolic acid under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes, leading to bacterial cell death.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group at the 5-position.
2-(4-Hydroxyphenyl)-5-methyl-1,3-thiazolidin-4-one: Similar structure but lacks the pyrimidine ring.
Uniqueness
2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both the pyrimidine ring and the thiazolidinone ring, which may contribute to its enhanced biological activities compared to similar compounds. The combination of these rings provides a versatile scaffold for further modifications and the development of new derivatives with improved properties.
Propiedades
Número CAS |
821782-86-9 |
|---|---|
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13N3O2S/c1-9-12(19)17(14-15-7-2-8-16-14)13(20-9)10-3-5-11(18)6-4-10/h2-9,13,18H,1H3 |
Clave InChI |
DERCQVUIQUAEOO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)O)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)


![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)


